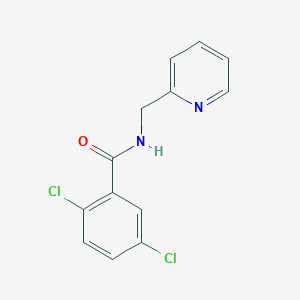

2,5-dichloro-N-(2-pyridinylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(pyridin-2-ylmethyl)benzamide derivatives, including compounds similar to 2,5-dichloro-N-(2-pyridinylmethyl)benzamide, often involves multi-step chemical reactions. One common approach includes the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot synthesis. The derivatives can undergo further modifications, such as oxidation using copper(ii) chloride, leading to cyclization and the formation of new derivative ligands (Adhami et al., 2014).

Molecular Structure Analysis

The molecular structure of N-(pyridin-2-ylmethyl)benzamide derivatives, including those similar to 2,5-dichloro-N-(2-pyridinylmethyl)benzamide, has been studied using various spectroscopic methods and X-ray crystallography. These studies reveal detailed information about the positions of atoms, bond lengths, bond angles, and dihedral angles, contributing to our understanding of the molecular geometry and electronic structure of these compounds (Adhami et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving N-(pyridin-2-ylmethyl)benzamide derivatives can include coordination to metal ions, leading to the formation of complexes with interesting properties. For example, coordination of these derivatives to copper(II) ions can result in the formation of stable complexes with planar geometry around the central ion. These complexes can exhibit significant cytotoxicity against various cancer cell lines, highlighting the potential biological activities of these compounds (Adhami et al., 2014).

Aplicaciones Científicas De Investigación

Neuroleptic Activity

The synthesis and evaluation of benzamides, including structures related to "2,5-dichloro-N-(2-pyridinylmethyl)benzamide," have shown potential neuroleptic activity. Studies have designed and synthesized series of benzamides as potential neuroleptics, evaluating their effects on apomorphine-induced stereotyped behavior in rats. These compounds showed a good correlation between structure and activity, indicating their potential as potent drugs with fewer side effects for the treatment of psychosis (Iwanami et al., 1981).

Crystal Structure Analysis

Research on the crystal structure of N-(pyridin-2-ylmethyl)benzamide derivatives, including those with chloro and methoxy substitutions, has provided insights into molecular orientations and interactions. This knowledge is essential for understanding the physicochemical properties and reactivity of these compounds (Artheswari et al., 2019).

KCNQ2/Q3 Potassium Channel Openers for Epilepsy Treatment

A series of N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, including those related to "2,5-dichloro-N-(2-pyridinylmethyl)benzamide," were identified for their activity in animal models of epilepsy and pain. These findings suggest the potential of such compounds in developing new treatments for epilepsy (Amato et al., 2011).

Synthesis of Novel Cyclic Systems and Polymers

The reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives led to the synthesis of three N-(pyridine-2-ylcarbamothioyl)benzamide derivatives. These compounds were used to produce new cyclic systems and their copper(II) complexes, showing significant cytotoxicity against several cancer cell lines. This research demonstrates the utility of benzamide derivatives in synthesizing novel compounds with potential therapeutic applications (Adhami et al., 2014).

Propiedades

IUPAC Name |

2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-9-4-5-12(15)11(7-9)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNCLSXKDNRFDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)

![(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5556465.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)

![N,N-dimethyl-2-phenyl-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]acetamide](/img/structure/B5556482.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)